Scientific Field: Medicinal Chemistry
Summary of the Application: 2-Amino-5-phenylthiophene-3-carboxamide derivatives have been developed as novel inhibitors of the DNA GyrB domain of Mycobacterium tuberculosis . This is significant because Mycobacterium tuberculosis is the bacterium that causes tuberculosis, a serious infectious disease.
Scientific Field: Material Science
Summary of the Application: Thiophene derivatives, including 2-Amino-5-phenylthiophene-3-carboxamide, are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .
2-Amino-5-phenylthiophene-3-carboxamide is an organic compound characterized by a thiophene ring substituted with an amino group and a phenyl group. Its molecular formula is C11H10N2O1S, and it has a molecular weight of approximately 218.27 g/mol. The compound features a carboxamide functional group, which contributes to its chemical reactivity and biological activity. This compound is significant in medicinal chemistry due to its potential applications as an anti-tuberculosis agent and in other therapeutic areas .
The chemical reactivity of 2-amino-5-phenylthiophene-3-carboxamide can be attributed to its functional groups. Key reactions include:
Research has indicated that 2-amino-5-phenylthiophene-3-carboxamide exhibits promising biological activities, particularly against Mycobacterium tuberculosis. Studies show that this compound can inhibit the growth of tuberculosis bacteria at low concentrations while maintaining low toxicity to human cells . Additionally, it has shown potential anti-inflammatory properties and may act as an antibacterial agent against other pathogens.
Several synthesis methods for 2-amino-5-phenylthiophene-3-carboxamide have been documented:
2-Amino-5-phenylthiophene-3-carboxamide has several applications:
Interaction studies have focused on the binding affinity of 2-amino-5-phenylthiophene-3-carboxamide with various biological targets. Molecular docking studies suggest that it interacts effectively with enzymes involved in bacterial fatty acid synthesis, which is crucial for the survival of Mycobacterium tuberculosis . These interactions are essential for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent.
Several compounds share structural similarities with 2-amino-5-phenylthiophene-3-carboxamide. Here’s a comparison highlighting their uniqueness:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Amino-5-methylthiophene-3-carboxamide | Methyl group at position 5 | Moderate antibacterial activity |
2-Amino-5-benzylthiophene-3-carboxamide | Benzyl group at position 5 | Increased potency against Mycobacterium tuberculosis |
2-Amino-thiophene-3-carboxylic acid | Lacks phenyl substitution | Lower biological activity compared to target compound |
The unique combination of the phenyl group and carboxamide functionality in 2-amino-5-phenylthiophene-3-carboxamide enhances its biological activity compared to similar compounds, making it a valuable candidate in drug discovery efforts .